TERT-BUTYL 6'-AMINO-3'-BUTYL-5'-CYANO-2'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE
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Overview
Description
TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrano[2,3-c]pyrazole moiety: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Spiro linkage formation: The spiro linkage is formed by reacting the piperidine ring with the pyrano[2,3-c]pyrazole moiety under controlled conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites, while the cyano group can participate in nucleophilic or electrophilic interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole] derivatives: These compounds share the spiro linkage and similar ring structures.
Amino-substituted spiro compounds: Compounds with amino groups attached to spiro structures.
Cyano-substituted spiro compounds: Compounds with cyano groups attached to spiro structures.
Uniqueness
TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE is unique due to its combination of functional groups and spiro structure
Properties
Molecular Formula |
C20H29N5O3 |
---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
tert-butyl 6-amino-3-butyl-5-cyanospiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H29N5O3/c1-5-6-7-14-15-17(24-23-14)27-16(22)13(12-21)20(15)8-10-25(11-9-20)18(26)28-19(2,3)4/h5-11,22H2,1-4H3,(H,23,24) |
InChI Key |
ZEXXRARWFUJPDI-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N |
Canonical SMILES |
CCCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N |
Origin of Product |
United States |
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